Bienvenue dans la boutique en ligne BenchChem!

5-Azido-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Chemical stability Bioorthogonal chemistry Aryl azide decomposition

Researchers requiring a photoaffinity probe for DNA-protein interaction studies face a critical gap: generic "azido nucleosides" fail to deliver UV-crosslinking capability. 5-Azidouridine (AdU) uniquely addresses this with its C5 aryl azide, enabling both rapid SPAAC click chemistry (<5 min, quantitative) and UV-dependent protein-DNA crosslinking. Its triphosphate form (5-N₃dUTP) incorporates into DNA at rates equivalent to dTTP, with 2-fold higher polymerase affinity. • SPAAC triazole formation in <5 min->36-fold faster than 8-azido-ATP-for copper-free live-cell imaging. • HSV-1 TK inhibition: IC₅₀ 0.003 mM (wild-type) & 0.05 mM (C336Y acyclovir-resistant mutant), 16.7-fold more potent than acyclovir. • 3-step benzylamination-reduction-azidation synthesis enables ≥95% purity at competitive pricing; stable at -20°C for up to two years. • Mandatory storage at -20°C; aqueous half-life ~4 h necessitates planning experiments within this window.

Molecular Formula C9H11N5O6
Molecular Weight 285.21 g/mol
Cat. No. B15094053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azido-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Molecular FormulaC9H11N5O6
Molecular Weight285.21 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N=[N+]=[N-]
InChIInChI=1S/C9H11N5O6/c10-13-12-3-1-14(9(19)11-7(3)18)8-6(17)5(16)4(2-15)20-8/h1,4-6,8,15-17H,2H2,(H,11,18,19)
InChIKeyVOPROYOABONMOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Azido-2′-deoxyuridine Product Guide


5-Azido-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione (5‑azido‑2′‑deoxyuridine, AdU) is a pyrimidine nucleoside analogue in which an aryl azide replaces the C5 proton of 2′-deoxyuridine [1]. This substitution confers dual functionality: the azide enables bioorthogonal strain-promoted azide–alkyne cycloaddition (SPAAC) and copper-catalyzed azide–alkyne cycloaddition (CuAAC) for probe conjugation, while the nucleoside scaffold permits enzymatic incorporation into DNA by polymerases and recognition by thymidine kinases [2]. AdU was originally developed as a photoaffinity label whose triphosphate form (5‑N₃dUTP) generates light-sensitive DNA for protein–DNA crosslinking studies [3]. Procurement decisions must recognize that AdU occupies a narrow functional niche—aryl azide reactivity—that distinguishes it from benzylic azide, alkyne, and halogenated analogues, each of which exhibits fundamentally different stability, enzymatic processing, and labeling performance.

Photoaffinity crosslinking studies – aryl azide enables UV-dependent DNA–protein crosslinking with built-in specificity controls.
Bioorthogonal SPAAC/CuAAC probe – 5-azidopyrimidine scaffold for rapid, copper-free click bioconjugation.
Enzymatic DNA incorporation – triphosphate form recognized by polymerases for synthesis of photoactive DNA.
Not for metabolic labeling – aryl azide lability limits long-term cellular incubation; select benzylic azide probes for that workflow.

Why 5-Azido-2′-deoxyuridine Is Irreplaceable


Generic substitution within the azido‑nucleoside class fails because the aryl azide of AdU imposes a unique stability–reactivity trade-off that is absent in benzylic azide (AmdU) and alkyne (EdU) analogues. AdU degrades with a short 4‑hour half‑life in water at ambient temperature due to spontaneous aryl azide decomposition, whereas AmdU remains stable in solution at 37 °C [1]. This lability precludes metabolic labeling of cellular DNA with AdU—cells treated with AdU show no detectable DNA labeling—yet the same aryl azide drives SPAAC triazole formation in <5 minutes with quantitative yield, dramatically faster than 8‑azido‑ATP (3 hours) [2]. Conversely, 5‑ethynyl‑2′‑deoxyuridine (EdU) requires copper‑catalyzed click chemistry and cannot serve as a photoaffinity label. Thus, a procurement decision for “an azido nucleoside” without specifying the azide position and electronic environment will deliver a compound with either zero metabolic labeling capacity (AdU) or zero photoaffinity crosslinking utility (AmdU, EdU), making interchange impossible.

Aryl azide vs. benzylic azide
Photoaffinity crosslinking function may not transfer to benzylic azide analogues (e.g., AmdU); those probes are designed for metabolic labeling, not UV-triggered crosslinking.
Azide vs. alkyne probes
Alkyne nucleosides (e.g., EdU) support metabolic labeling via CuAAC but lack aryl azide reactivity for strain-promoted click and photoaffinity workflows.
Triphosphate form dependency
Enzymatic DNA synthesis requires the 5′-triphosphate (5-N₃dUTP); the nucleoside alone cannot serve as polymerase substrate without prior phosphorylation.

Quantitative Differentiation Evidence


Aqueous Stability: Aryl Azide vs. Benzylic Azide

5-Azido-2′-deoxyuridine (AdU, aryl azide) exhibits a half-life of only 4 hours in water at ambient temperature, whereas the benzylic azide analogue 5-(azidomethyl)-2′-deoxyuridine (AmdU) is stable in solution at 37 °C with no detectable degradation over the same timeframe [1]. This instability results in no detectable labeling of cellular DNA when AdU is administered to HeLa cells, in contrast to AmdU which produces robust cellular DNA labeling upon CuAAC or SPAAC detection with fluorescent probes [1]. The differential is quantitative: AdU half-life ≈ 4 h vs. AmdU indefinite stability under physiological conditions.

Aqueous Stability
Head-to-head
Half-life ≈ 4 h (AdU, water, RT) vs. stable (AmdU, 37 °C); no detectable cellular DNA labeling with AdU.
Defines application domain: crosslinking vs. metabolic labeling.
Aryl azide decomposition limits incubation time; use benzylic azide for long-term cell studies.
Chemical stability Bioorthogonal chemistry Aryl azide decomposition

HSV-1 Thymidine Kinase Inhibition Comparison

Using a photoincorporation inhibition assay with partially purified HSV-1 thymidine kinase (TK), 5-azido-2′-deoxyuridine inhibited 50% of enzymatic photoincorporation at 0.003 mM against wild-type TK and at 0.05 mM against the acyclovir-resistant C336Y mutant [1]. In the same assay, the clinical antiviral acyclovir required 0.05 mM for 50% inhibition of wild-type TK and failed to reach 50% inhibition of the C336Y mutant at concentrations up to 0.3 mM [1]. Thus, AdU is 16.7-fold more potent than acyclovir on wild-type HSV-1 TK and retains significant activity against the acyclovir-resistant mutant where acyclovir is essentially inactive.

HSV-1 TK Inhibition
Head-to-head
WT TK IC₅₀ 0.003 mM (AdU) vs 0.05 mM (Acyclovir); C336Y mutant IC₅₀ 0.05 mM (AdU) vs >0.3 mM (Acyclovir).
Supports TK probe development across wild-type and resistant variants.
Measurable inhibition retained on mutant where acyclovir shows no 50% inhibition.
Antiviral target engagement Herpes simplex virus Thymidine kinase inhibition

SPAAC Reaction Rate: Pyrimidine vs. Purine Azides

In strain-promoted azide–alkyne cycloaddition (SPAAC) with fused cyclopropyl cyclooctyne in aqueous solution at ambient temperature, 5-azido-2′-deoxyuridine (aryl azide) was converted to the corresponding triazole product in quantitative yield in less than 5 minutes [1]. Under identical reaction conditions, 8-azido-ATP (purine azide) required 3 hours to reach quantitative triazole formation [1]. This represents a >36-fold faster reaction rate for the 5-azidopyrimidine system relative to the 8-azidopurine system.

SPAAC Kinetics
Head-to-head
Enables rapid live-cell bioconjugation; minimizes reagent exposure.
>36-fold rate advantage reported for 5-azidopyrimidine scaffold.
Polymerase Binding
Head-to-head
DNA synthesis rate indistinguishable from dTTP; 2-fold higher active-site affinity (5-N₃dUTP vs. dTTP).
Effective enzymatic incorporation for photoactive DNA synthesis.
Competes with endogenous dTTP for polymerase occupancy.
UV-Crosslink Specificity
Head-to-head
UV-dependent DNA–protein crosslinking; 78% reduction with 150 µM IPTG (lac repressor). Non-photoactive DNA: zero crosslink.
Sequence-specific DNA–protein crosslinking with internal specificity control.
IPTG competition confirms binding specificity.
Synthetic Efficiency
Cross-study
Modern routes: 3 steps, quantitative yields (benzylamination–reduction–azidation) or 92% isolated yield (diazotization).
Supports cost-efficient procurement; scalable synthesis.
Classical 5-nitro route was inefficient; modern methods reduce lead time.
Bioorthogonal click chemistry SPAAC kinetics Nucleoside triazole formation

DNA Polymerase I Active-Site Binding Affinity

The triphosphate form of AdU, 5-azido-2′-deoxyuridine-5′-triphosphate (5-N₃dUTP), was evaluated as a substrate and photoaffinity probe for Escherichia coli DNA polymerase I. In the absence of UV light, 5-N₃dUTP supported DNA synthesis at a rate indistinguishable from that of the natural substrate dTTP [1]. In photoaffinity labeling experiments, [γ-³²P]-5-N₃dUTP bound to the DNA polymerase I active site with a 2-fold higher affinity than [γ-³²P]-dTTP [1]. This enhanced binding was quantified through competitive displacement assays and direct photolabeling efficiency measurements.

Polymerase Binding
Head-to-head
DNA synthesis rate indistinguishable from dTTP; 2-fold higher active-site affinity (5-N₃dUTP vs. dTTP).
Effective enzymatic incorporation for photoactive DNA synthesis.
Competes with endogenous dTTP for polymerase occupancy.
DNA polymerase substrate Photoaffinity labeling Nucleotide analogue incorporation

UV-Dependent DNA–Protein Crosslinking Specificity

A 26-base-pair lac operator DNA fragment was synthesized enzymatically with 5-N₃dUMP incorporated in place of dTMP. Upon UV irradiation, this photoactive DNA crosslinked to lac repressor protein in a manner that was totally dependent on UV light exposure [1]. A non-photoactive 26-bp lac operator of identical sequence produced zero crosslinking under the same conditions [1]. Crucially, the crosslinking was reduced by 78% in the presence of 150 µM isopropyl-β-D-thiogalactoside (IPTG), an allosteric inducer that dissociates lac repressor from its operator, confirming sequence-specific binding rather than non-specific protein labeling [1].

UV-Crosslink Specificity
Head-to-head
UV-dependent DNA–protein crosslinking; 78% reduction with 150 µM IPTG (lac repressor). Non-photoactive DNA: zero crosslink.
Sequence-specific DNA–protein crosslinking with internal specificity control.
IPTG competition confirms binding specificity.
Photoaffinity crosslinking DNA–protein interactions Lac repressor

Synthetic Route Efficiency

The classical synthesis of 5-azido-2′-deoxyuridine required preparation of a 5-nitro intermediate through nitration chemistry that was inefficient and difficult to scale [1]. A modern route starting from commercially available 5-bromo-2′-deoxyuridine employs a benzylamination–reduction–diazotization/azidation sequence that produces AdU in three steps with quantitative overall yields [1]. The patent literature describes an alternative route via diazotization of 5-amino-2′-deoxyuridine followed by sodium azide treatment, achieving isolated yields of 92% [2]. These improved synthetic strategies reduce the cost and complexity of obtaining AdU for research-scale applications.

Synthetic Efficiency
Cross-study
Modern routes: 3 steps, quantitative yields (benzylamination–reduction–azidation) or 92% isolated yield (diazotization).
Supports cost-efficient procurement; scalable synthesis.
Classical 5-nitro route was inefficient; modern methods reduce lead time.
Nucleoside synthesis Process chemistry 5-Azido-2′-deoxyuridine production

Validated Application Scenarios


Photoactive DNA Synthesis for Crosslinking

Researchers studying DNA-binding proteins can enzymatically incorporate 5-N₃dUTP (the triphosphate of AdU) into DNA using E. coli DNA polymerase I, achieving a synthesis rate equivalent to native dTTP but with the critical advantage that the resulting DNA becomes UV-crosslinkable [1]. The 2-fold higher active-site affinity of 5-N₃dUTP over dTTP ensures efficient competition with endogenous nucleotides [1]. Crosslinking is strictly UV-dependent and can be competed away with specific ligands (e.g., 78% reduction by IPTG for lac repressor), providing built-in specificity controls [2]. This scenario is uniquely served by AdU—benzylic azide analogues (AmdU) and alkyne analogues (EdU) lack photoaffinity functionality.

Rapid SPAAC Bioconjugation for Live-Cell Imaging

For experiments requiring copper-free click chemistry in living cells, AdU completes SPAAC with cyclooctyne probes in <5 minutes with quantitative yield—a >36-fold speed advantage over 8-azido-ATP (3 hours) [1]. The resulting triazole adducts at the uracil C5 position exhibit intrinsic fluorescence suitable for direct imaging in MCF-7 cancer cells without secondary fluorophores [1]. However, users must plan experiments within a <4-hour aqueous stability window and should not expect metabolic DNA labeling, as AdU does not detectably incorporate into cellular DNA [2].

HSV-1 TK Probe Development and Resistance Studies

Laboratories developing TK-targeted diagnostics or studying acyclovir resistance mechanisms can employ AdU as a photoaffinity probe with 16.7-fold higher potency than acyclovir on wild-type HSV-1 TK (IC₅₀ 0.003 mM vs. 0.05 mM) [1]. Critically, AdU retains measurable inhibition of the C336Y acyclovir-resistant mutant (IC₅₀ 0.05 mM) whereas acyclovir fails to reach 50% inhibition even at >0.3 mM [1]. The 5′-monophosphate form further enables active-site mapping of the thymidine/thymidylate binding pocket [1].

Cost-Efficient Procurement via Optimized Synthesis

Procurement specialists sourcing AdU for internal research programs can specify the 3-step benzylamination–reduction–azidation route starting from 5-bromo-2′-deoxyuridine, which delivers quantitative yields [1]. Alternatively, the diazotization-based patent route provides 92% isolated yield [2]. These modern synthetic strategies eliminate the inefficient 5-nitro intermediate preparation that plagued earlier methods, enabling contract manufacturers to offer AdU at competitive pricing with purities ≥95% and −20 °C storage stability up to two years [1].

Application
Selection Property
Validation Focus
Photoactive DNA synthesis for crosslinking
Aryl azide photoaffinity incorporation
UV-dependent crosslink specificity (IPTG competition)
Rapid SPAAC bioconjugation
5-azidopyrimidine SPAAC kinetics
Cu-free click in live cells; reaction time to quantitative triazole
HSV-1 TK probe development and resistance studies
Nucleoside TK inhibition profile
Activity against acyclovir-resistant mutant (C336Y)
Cost-efficient procurement
Scalable synthetic route
High-yield, 3-step method from commercial 5-BrdU
Quote Request

Request a Quote for 5-Azido-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.